Rel-tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylamine, formaldehyde, and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, automated control systems, and continuous monitoring to ensure high yield and purity. The process may also include steps for waste management and environmental protection.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The morpholine ring can undergo substitution reactions with different electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Rel-tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Rel-tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Molecular Targets: The exact molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Rel-tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate can be compared with other similar compounds, such as:
Morpholine Derivatives: Other morpholine derivatives may have different substituents, leading to variations in their chemical and biological properties.
Tert-butyl Compounds: Compounds with tert-butyl groups may exhibit different reactivity and stability.
Hydroxymethyl Compounds: The presence of the hydroxymethyl group can influence the compound’s solubility and reactivity.
Conclusion
This compound is a versatile compound with diverse applications in scientific research and industry. Its unique structural features and reactivity make it an interesting subject for further study and exploration.
Properties
Molecular Formula |
C22H42N2O8 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate;tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/2C11H21NO4/c2*1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h2*8-9,13H,5-7H2,1-4H3/t2*8-,9+/m10/s1 |
InChI Key |
MKZANSSETVVPRP-QUOODJBBSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@H](O1)CO)C(=O)OC(C)(C)C.C[C@H]1CN(C[C@@H](O1)CO)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CC(O1)CO)C(=O)OC(C)(C)C.CC1CN(CC(O1)CO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.